N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide
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Description
Synthesis Analysis
The synthesis of N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide involves several steps, starting from basic quinazolinone structures. These compounds can be synthesized through various reactions including S-arylation methods and intramolecular cyclization processes. An effective strategy has been investigated for the synthesis of related compounds, highlighting the efficiency of the procedures in terms of simplicity and high conversion rates within short reaction times (Geesi, 2020). Additionally, the treatment of ambident sodium salts of related quinazolinones with methyl bromoacetate, followed by reaction with hydrazine hydrate, facilitates the formation of acetohydrazide derivatives, which can undergo further intramolecular cyclization (Burbulienė et al., 2006).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using spectral techniques like IR, NMR, and single-crystal X-ray diffraction data. These studies help in determining the crystalline structure, charge distribution, bond analysis, and non-linear optical (NLO) effects of the compounds. For example, two compounds synthesized were characterized and showed interesting inter and intramolecular hydrogen bonding, which is crucial for understanding the molecular geometry and stability (Bharty et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and transformations of N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide related compounds involve various reactions, such as cyclization, acylation, and condensation with aromatic aldehydes. These reactions are essential for modifying the chemical structure and properties for potential applications. For instance, the intramolecular cyclization of acetohydrazide derivatives under specific conditions leads to the formation of novel compounds with potential biological activities (Burbulienė et al., 2006).
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability and NLO behavior, are significant for their practical applications. The thermal behavior and stability analysis indicate that these compounds are thermally stable, which is a desirable property for materials used in various technological applications. The NLO behavior of these compounds is also notable, suggesting their potential in optical and electronic applications (Bharty et al., 2015).
Chemical Properties Analysis
The chemical properties of N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide and related compounds, including their antibacterial and antimicrobial activities, have been explored. The bioefficacy of these compounds against the growth of bacteria demonstrates their antimicrobial potential, making them candidates for further evaluation in drug discovery (Bharty et al., 2015).
Scientific Research Applications
Chemical Synthesis and Properties
N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide, and its derivatives, have been a subject of interest primarily in the field of chemical synthesis. They exhibit intriguing chemical behaviors and are useful intermediates in the creation of various compounds:
Intramolecular Cyclization and Chemical Reactions : N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide undergoes intriguing intramolecular cyclizations and reactions. For instance, 2-methylsulfanyl-4-oxo-3(4H)-quinazolinyl)acetohydrazide, a related compound, can undergo cyclization to form complex structures like 1-aminoimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione, demonstrating the compound's reactive nature and potential as a versatile chemical intermediate (Burbulienė, Bobrovas, & Vainilavicius, 2006).
Synthesis of Antimicrobial Agents : Compounds related to N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide have shown promise in synthesizing antimicrobial agents. For example, derivatives such as 1-(3-benzyl-4-oxo-3H-quinazolin-2-yl)-4-(substituted)thiosemicarbazides have been synthesized and demonstrated antimicrobial activity, suggesting the potential biomedical applications of these compounds (Alagarsamy et al., 2015).
Antimicrobial and Antitubercular Activities : Specific derivatives of the compound, such as N'-[bis(methylsulfanyl) methylene]-2-hydroxybenzohydrazide, have been synthesized and characterized. These derivatives show notable antimicrobial properties and thermal stability, indicating their potential in developing new antibacterial and antitubercular agents (Bharty et al., 2015).
Synthesis of Analgesic and Anti-inflammatory Agents : Derivatives of N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide have been explored for their analgesic and anti-inflammatory properties. This suggests its utility in the synthesis of medically relevant molecules (Dewangan et al., 2016).
Cytotoxic Properties and Anticancer Potential : Some derivatives have been studied for their cytotoxic properties against tumor cell lines, indicating the compound's potential as a precursor in anticancer drug synthesis (Korcz et al., 2018).
properties
IUPAC Name |
N'-methyl-N'-(2-methylsulfanylquinazolin-4-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-21(20-16(22)12-8-4-3-5-9-12)15-13-10-6-7-11-14(13)18-17(19-15)23-2/h3-11H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBKMFKURBPURW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC2=CC=CC=C21)SC)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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